Superior Cross-Coupling Reactivity of Aryl Iodide vs. Aryl Bromide and Chloride Analogs
The iodine substituent confers substantially higher reactivity in metal-catalyzed cross-coupling and trifluoromethylation reactions compared to the corresponding bromo and chloro analogs. Classic studies on trifluoromethylation of aryl halides demonstrate a clear reactivity order: iodide > bromide > chloride [1]. This translates to practical advantages: aryl iodides undergo smooth trifluoromethylation with CuCF3 at 23–50 °C to give benzotrifluorides in nearly quantitative yield, while aryl bromides often require higher temperatures or specialized ligands to achieve comparable results [2].
| Evidence Dimension | Relative reactivity in trifluoromethylation |
|---|---|
| Target Compound Data | Reactivity order: Iodide (highest) |
| Comparator Or Baseline | Bromide (intermediate), Chloride (lowest) |
| Quantified Difference | Qualitative order: iodide > bromide > chloride |
| Conditions | Trifluoromethylation with CuCF3 or related copper reagents |
Why This Matters
Higher reactivity enables lower reaction temperatures, shorter times, and broader functional group compatibility, reducing process development costs and improving yield.
- [1] Kobayashi Y, Kumadaki I, Sato S, Hara N, Chikami E. Studies on Organic Fluorine Compounds. VII. Trifluoromethylation of Aromatic Compounds. Chemical and Pharmaceutical Bulletin. 1970;18(11):2334-2339. View Source
- [2] Lishchynskyi A, Novikov MA, Martin E, Escudero-Adán EC, Grushin VV. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. Journal of Organic Chemistry. 2013;78(16):7911-7921. View Source
